Methyl 4-acetamido-2-cyano-3-oxobutanoate
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Overview
Description
Methyl 4-acetamido-2-cyano-3-oxobutanoate is an organic compound with a complex structure that includes an acetamido group, a cyano group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-2-cyano-3-oxobutanoate typically involves the reaction of methyl cyanoacetate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-2-cyano-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Methyl 4-acetamido-2-cyano-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2-cyano-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition, substitution, and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the cyano and acetamido groups.
Methyl acetoacetate: Similar but without the cyano and acetamido groups.
Acetylacetone: Contains a similar keto group but lacks the cyano and acetamido groups.
Properties
CAS No. |
105688-23-1 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 4-acetamido-2-cyano-3-oxobutanoate |
InChI |
InChI=1S/C8H10N2O4/c1-5(11)10-4-7(12)6(3-9)8(13)14-2/h6H,4H2,1-2H3,(H,10,11) |
InChI Key |
QSOXAHORANRJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)C(C#N)C(=O)OC |
Origin of Product |
United States |
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